2,6-Diketo-4,10,16-trithia-18-crown-6
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Overview
Description
2,6-Diketo-4,10,16-trithia-18-crown-6 is a macrocyclic compound known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which is characterized by its cyclic structure containing multiple ether groups. The unique structure of this compound allows it to selectively bind to specific ions, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diketo-4,10,16-trithia-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,7-trithiaheptane-2,6-dione with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Diketo-4,10,16-trithia-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted crown ethers depending on the nucleophile used.
Scientific Research Applications
2,6-Diketo-4,10,16-trithia-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 2,6-Diketo-4,10,16-trithia-18-crown-6 involves the formation of stable complexes with cations. The oxygen and sulfur atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity. This complexation enhances the solubility and reactivity of the cation, facilitating various chemical processes .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A similar crown ether with six oxygen atoms in the ring.
Dibenzo-18-crown-6: Contains two benzene rings fused to the crown ether structure.
Dicyclohexano-18-crown-6: Features two cyclohexane rings fused to the crown ether.
Uniqueness
2,6-Diketo-4,10,16-trithia-18-crown-6 is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties. The sulfur atoms enhance the compound’s ability to bind to soft cations, making it more versatile in certain applications compared to its oxygen-only counterparts .
Properties
Molecular Formula |
C12H20O5S3 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,7,13-trioxa-4,10,16-trithiacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O5S3/c13-11-9-20-10-12(14)17-4-8-19-6-2-15-1-5-18-7-3-16-11/h1-10H2 |
InChI Key |
HBYNKBBGIRNOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOC(=O)CSCC(=O)OCCSCCO1 |
Origin of Product |
United States |
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